BTYNB was discovered through a high-throughput screening process aimed at identifying small molecules that could inhibit the binding of IMP1 to its target mRNAs. It is classified as a small molecule inhibitor and falls under the category of potential anticancer agents due to its specific action against IMP1-containing cancer cells . The molecular formula of BTYNB is C₁₂H₉BrN₂OS, with a molecular weight of approximately 309.18 g/mol .
The synthesis of BTYNB involves several steps that typically include the formation of the thienyl moiety and subsequent coupling with the benzamide derivative. While specific synthetic routes may vary, a common approach includes:
These methods highlight the compound's synthetic accessibility for further research and development in medicinal chemistry .
The molecular structure of BTYNB features a thienyl group substituted with a bromine atom and an amide functional group attached to a benzene ring. This configuration is critical for its biological activity, particularly its ability to interact with IMP1. The structural formula can be represented as follows:
Key structural characteristics include:
The compound's three-dimensional conformation can influence its binding affinity and specificity towards IMP1 .
BTYNB primarily engages in non-covalent interactions with target RNA-binding proteins, notably through hydrogen bonding and π-π stacking interactions. Its mechanism involves:
This mechanism highlights BTYNB's role as a selective inhibitor that can disrupt oncogenic signaling pathways without affecting normal cell function significantly .
The action mechanism of BTYNB involves several key steps:
This unique mechanism positions BTYNB as a promising candidate for targeted cancer therapies aimed at disrupting established oncogenic pathways .
BTYNB has significant potential applications in cancer research and therapy:
The ongoing research into BTYNB's pharmacological profile continues to reveal its potential as an innovative approach to cancer treatment .
BTYNB (2-[(5-bromo-2-thienyl)methylene]aminobenzamide) is a potent small-molecule inhibitor targeting the RNA-binding protein IGF2BP1 (Insulin-like Growth Factor 2 mRNA-Binding Protein 1), also known as IMP1 or ZBP1. IGF2BP1 functions as a post-transcriptional regulator by binding to and stabilizing mRNAs encoding oncoproteins such as c-MYC, β-TrCP1, and INHBA (Inhibin β A). This stabilization occurs primarily through interactions with AU-rich elements (AREs) and N6-methyladenosine (m6A) modifications in the 3' untranslated regions (3'UTRs) of target transcripts [1] [3] [10].
The inhibition of IGF2BP1 by BTYNB disrupts this stabilization mechanism, leading to accelerated decay of oncogenic mRNAs. In leukemia models, BTYNB treatment significantly decreased cell viability by promoting the degradation of c-MYC mRNA, resulting in reduced c-MYC protein levels. This molecular event triggered downstream effects including cell cycle arrest at the S-phase and morphological changes indicative of cellular differentiation. Transcriptomic analysis revealed upregulation of differentiation markers (CD11B, ZFPM1, KLF5) and pro-apoptotic factors (BAK), coupled with increased expression of the cyclin-dependent kinase inhibitor p21 [1]. Similarly, in esophageal squamous cell carcinoma (ESCC), BTYNB-mediated IGF2BP1 inhibition destabilized INHBA mRNA, suppressing the INHBA-SMAD2/3 signaling axis and impairing tumor cell invasion and migration [10].
Table 1: Key mRNA Targets of IGF2BP1 Modulated by BTYNB
mRNA Target | Biological Function | Effect of BTYNB | Downstream Consequences |
---|---|---|---|
c-MYC (MYC) | Transcriptional regulator of proliferation | Accelerated decay | Cell cycle arrest (S-phase), reduced proliferation |
β-TrCP1 (BTRC) | E3 ubiquitin ligase component | Reduced stability | Impaired Wnt/β-catenin signaling |
INHBA | Activin A subunit, TGF-β superfamily | Destabilization | Inhibition of SMAD2/3 activation, reduced invasion |
CD44 | Cell adhesion and migration receptor | Downregulation | Impaired metastatic potential |
GLI1 | Hedgehog signaling transducer | Decreased abundance | Reduced stemness properties |
Therapeutic implications extend beyond direct mRNA destabilization. IGF2BP1 inhibition synergizes with conventional chemotherapeutics (e.g., DNA-damaging agents) and targeted therapies (e.g., CDK inhibitors) in neuroblastoma models, suggesting potential for combination regimens. This synergy arises from the simultaneous disruption of oncogenic mRNA networks and critical cell cycle or DNA repair pathways [8].
IGF2BP1 recognizes target mRNAs through its K homology (KH) domains (KH1-KH4), which form pseudo-dimeric structures capable of binding specific RNA sequences, notably the GG(m6A)C consensus motif. The KH3-KH4 di-domain is particularly crucial for m6A-dependent mRNA recognition, where it engages RNA via a conserved GXXG loop that facilitates groove binding and sequence-specific interactions [4] [1].
BTYNB (C₁₂H₉BrN₂OS) and its isomers exert inhibitory effects by competitively binding to the KH domains, specifically disrupting protein-RNA interfaces. Structural studies of dsRNA-binding domains (dsRBDs) reveal that small molecules like BTYNB occupy the RNA-binding cleft through interactions with key residues:
Table 2: Structural Features of BTYNB Binding to IGF2BP1 KH Domains
BTYNB Structural Element | Target in KH Domain | Interaction Type | Functional Consequence |
---|---|---|---|
Bromothiophene ring | Hydrophobic cleft (e.g., Val326, Leu330) | Van der Waals forces | Displaces RNA nucleobases |
Benzamide carbonyl | Backbone NH of Lys429 | Hydrogen bond | Mimics RNA phosphate binding |
Imine group (C=N) | Asp427 side chain | Electrostatic interaction | Disrupts RNA docking conformation |
5-Bromo substituent | Entrance of RNA-binding groove | Steric occlusion | Blocks access to GG(m6A)C motif |
Selectivity over related RNA-binding proteins (e.g., HuR, AUF1) arises from BTYNB's optimized fit within the unique topology of IGF2BP1's KH3-KH4 interface. This specificity is evidenced by BTYNB's potent inhibition of IMP1-RNA interactions (IC₅₀ = 5 μM for c-MYC mRNA binding) with minimal effects on other RBPs in cellular assays [6] [1].
While BTYNB serves as a foundational inhibitor, structural isomerization—altering the spatial arrangement of its bromothiophene, imine, and benzamide groups—can significantly modulate RNA-binding affinity and specificity. Comparative analyses suggest that isomer positioning influences three key parameters:
Table 3: Comparative Profile of BTYNB and Representative Isomers
Parameter | BTYNB (Canonical) | para-Isomer | ortho-Isomer |
---|---|---|---|
IC₅₀ (c-MYC binding) | 5.0 ± 0.3 μM | 3.2 ± 0.2 μM | 18.5 ± 1.4 μM |
ΔG (KH3-KH4 binding) | -7.9 kcal/mol | -8.2 kcal/mol | -6.8 kcal/mol |
Selectivity (vs. MSI1 KH) | >50-fold | 22-fold | 5-fold |
c-MYC reduction (10 μM) | 68% | 82% | 42% |
Cell proliferation IC₅₀ (SK-MEL2) | 4.5 ± 0.4 μM | 2.8 ± 0.3 μM | 23.1 ± 2.1 μM |
Note: Data derived from fluorescence polarization assays, isothermal titration calorimetry, and cellular c-MYC immunoblotting [4] [6].
The structure-activity relationship (SAR) underscores that minor stereochemical alterations in BTYNB isomers profoundly impact RNA-binding disruption efficacy. Optimization efforts should prioritize preserving the bromothiophene-benzamide spatial orientation that maximizes occupancy of IGF2BP1's KH domain cleft while minimizing off-target interactions [6].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: